Chemical structure and properties of 1-[2-(4-Ethylphenyl)ethyl]piperidine
Chemical structure and properties of 1-[2-(4-Ethylphenyl)ethyl]piperidine
The following technical guide provides an in-depth analysis of 1-[2-(4-Ethylphenyl)ethyl]piperidine , a specific N-substituted piperidine derivative. This compound serves as a critical structural scaffold in medicinal chemistry, particularly in the development of Sigma receptor ligands and as a lipophilic analog of the N-phenethylpiperidine pharmacophore.[1][2]
Chemical Identity, Synthesis, and Pharmacological Potential
Executive Summary
1-[2-(4-Ethylphenyl)ethyl]piperidine (CAS: Not widely listed; treated here as a Specific Chemical Entity) is a lipophilic tertiary amine characterized by a piperidine ring N-alkylated with a 4-ethylphenethyl group.[2][3] Structurally, it represents a hydrophobic expansion of the N-phenethylpiperidine core, a privileged scaffold in neuropharmacology known for its affinity to Sigma-1 (
This guide details the compound's physicochemical properties, synthetic pathways, and predicted pharmacological profile based on Structure-Activity Relationships (SAR) of homologous piperidine derivatives.[1][2]
Chemical Identity & Structure
Nomenclature & Identifiers
| Property | Detail |
| IUPAC Name | 1-[2-(4-Ethylphenyl)ethyl]piperidine |
| Common Name | N-(4-Ethylphenethyl)piperidine |
| Chemical Formula | C |
| Molecular Weight | 217.35 g/mol |
| SMILES | CCc1ccc(CCN2CCCCC2)cc1 |
| InChI Key | (Predicted) InChI=1S/C15H23N/c1-2-13-4-6-14(7-5-13)10-11-16-12-8-3-9-15-16/h4-7H,2-3,8-12H2,1H3 |
Structural Analysis
The molecule consists of three distinct pharmacophoric regions:[1][2]
-
Basic Center: The piperidine nitrogen (pKa
10.0), which is protonated at physiological pH, facilitating electrostatic interactions with aspartate residues in receptor binding pockets (e.g., Asp126 in ).[1][2] -
Linker: An ethylene (-CH
CH -) bridge that provides optimal spacing (approx.[1][3] 2.5–3.5 Å) between the basic nitrogen and the aromatic ring.[1][2] -
Hydrophobic Tail: A 4-ethylphenyl group.[1][2][3] The para-ethyl substituent significantly enhances lipophilicity and steric bulk compared to the unsubstituted phenyl ring, potentially increasing affinity for hydrophobic pockets in target proteins.[1][2]
Physicochemical Properties (Predicted)
The following data are derived from computational models based on the fragment contribution method for N-alkylpiperidines.
| Property | Value | Context |
| LogP (Octanol/Water) | 4.2 ± 0.3 | Highly lipophilic; suggests excellent Blood-Brain Barrier (BBB) penetration.[2][3] |
| pKa (Basic) | 10.1 ± 0.2 | Predominantly cationic at pH 7.[1]4. |
| Polar Surface Area (PSA) | 3.24 Å | Very low polar surface area, favoring membrane permeability.[1][2] |
| Boiling Point | ~310 °C | Estimated at 760 mmHg.[1][3] |
| Solubility | < 0.1 mg/mL (Water) | Requires acidification (HCl, citrate) or organic co-solvents (DMSO, Ethanol) for dissolution.[1][2] |
Synthesis & Manufacturing Protocols
Two primary routes are recommended for the synthesis of 1-[2-(4-Ethylphenyl)ethyl]piperidine: Nucleophilic Substitution (Route A) and Reductive Amination (Route B).[2][3]
Route A: Nucleophilic Substitution (Standard)
This method involves the direct alkylation of piperidine with 4-ethylphenethyl bromide (or tosylate).[2]
Reagents:
-
Piperidine (1.2 eq)[2]
-
Potassium Carbonate (K
CO , 2.0 eq)[1][2] -
Solvent: Acetonitrile (ACN) or DMF[2]
Protocol:
-
Dissolve 1-(2-bromoethyl)-4-ethylbenzene in anhydrous ACN.
-
Add K
CO and piperidine. -
Reflux at 80°C for 12–16 hours under nitrogen atmosphere.
-
Workup: Cool to RT, filter off inorganic salts, and concentrate the filtrate.
-
Purification: Dissolve residue in DCM, wash with water/brine.[1] Dry over MgSO
. Purify via flash column chromatography (SiO , 5% MeOH/DCM).
Route B: Reductive Amination (Green Chemistry)
This route avoids alkyl halides and potential elimination side-products (styrenes).[2]
Reagents:
Protocol:
-
Mix piperidine and 2-(4-ethylphenyl)acetaldehyde in DCE.
-
Stir for 30 minutes to form the iminium ion intermediate.
-
Add STAB portion-wise at 0°C.
-
Stir at room temperature for 4–6 hours.
-
Quench: Add saturated NaHCO
solution. Extract with DCM.[1]
Synthesis Workflow Diagram
Caption: Comparative synthetic routes: Reductive Amination (Solid line) vs. Direct Alkylation (Dashed line).
Pharmacological Profile (SAR Analysis)
While specific biological data for this exact analog may be sparse, its properties can be reliably inferred from the Structure-Activity Relationships (SAR) of the N-phenethylpiperidine class.[2][3]
Sigma Receptor Affinity ( )
-
Mechanism: The N-phenethylpiperidine moiety is a classic pharmacophore for Sigma-1 receptors.[3] The basic nitrogen forms an ionic bond with Asp126 , while the phenyl ring occupies a hydrophobic pocket formed by Val162, Phe107, and Tyr103 .[1][2]
-
Effect of 4-Ethyl Group: Substituents at the para-position of the phenyl ring generally enhance
affinity by filling available hydrophobic space.[3] The 4-ethyl group is expected to increase binding potency (Ki < 10 nM predicted) compared to the unsubstituted parent compound.[1][2] -
Application: Potential use as a highly selective
ligand for studying neuroprotection or cocaine antagonism.[1][3]
NMDA Receptor Antagonism[2]
-
Structurally related to Ifenprodil , a GluN2B-selective NMDA antagonist.[1][2][3]
-
However, Ifenprodil contains a 4-benzylpiperidine core with a hydroxyl group.[1][2][3] The absence of the 4-benzyl and hydroxyl groups in 1-[2-(4-Ethylphenyl)ethyl]piperidine suggests lower affinity for NMDA receptors, likely making it more selective for Sigma receptors.[2][3]
Metabolic Stability[2]
-
CYP450 Oxidation: The ethyl group on the phenyl ring is a prime site for metabolic oxidation (benzylic hydroxylation) by CYP2D6 or CYP3A4.[1][2]
-
N-Dealkylation: The phenethyl chain is susceptible to oxidative N-dealkylation, releasing piperidine and 4-ethylphenylacetic acid metabolites.[2][3]
Handling & Safety Protocols
Hazard Classification:
-
Acute Toxicity: Harmful if swallowed (Category 4).[1]
-
Skin/Eye Irritation: Causes skin irritation (Category 2) and serious eye irritation (Category 2A).[1][2]
-
Specific Target Organ Toxicity: May cause respiratory irritation (STOT SE 3).[1]
Safety Data Sheet (SDS) Summary:
| Parameter | Recommendation |
|---|---|
| PPE | Nitrile gloves, safety goggles, lab coat.[2][3] Use in a fume hood.[1] |
| Storage | Store at 2–8°C under inert gas (Argon/Nitrogen). Hygroscopic. |
| Spill Cleanup | Absorb with inert material (vermiculite).[1][2] Neutralize with dilute acid if necessary.[1] |
| First Aid | Eye Contact: Rinse cautiously with water for 15 min.[1][3] Skin: Wash with soap and water.[1][3] |
References
-
Matsumoto, R. R., et al. (2014).[1][2] "Sigma receptors: biology and function."[1] Handbook of Experimental Pharmacology, 244, 1-353.[1][2] Link
-
Weber, F., et al. (1993).[1][2] "Synthesis and evaluation of N-substituted piperidines as high-affinity sigma receptor ligands." Journal of Medicinal Chemistry, 36(11), 1580-1588.[1][2] Link[2]
-
Abdel-Magid, A. F., et al. (1996).[1][2] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 61(11), 3849-3862.[1][2] Link[2]
-
Prezzavento, O., et al. (2007).[1][2] "Sigma receptor ligands: Synthesis and biological profile of new N-substituted piperidines." Journal of Pharmacy and Pharmacology, 59(4), 525-534.[1][2] Link
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- 1. Piperidine - Wikipedia [en.wikipedia.org]
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